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Compound of Interest

Compound Name: Seclidemstat mesylate

Cat. No.: B8210197

For researchers, scientists, and drug development professionals, this guide provides a detailed
comparison of the efficacy of seclidemstat mesylate in combination with azacitidine for the
treatment of Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia
(CMML), particularly in patients who have previously failed hypomethylating agent (HMA)
therapy. This guide synthesizes available clinical trial data, outlines experimental protocols, and
contrasts the combination's performance against historical outcomes for the current standard of
care.

Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) are
challenging hematologic malignancies with limited treatment options, especially for patients
who relapse or are refractory to standard hypomethylating agents like azacitidine. The
prognosis for these patients is notably poor, with a median overall survival of approximately
four to six months.[1][2] The combination of seclidemstat, a novel oral, reversible inhibitor of
Lysine-Specific Demethylase 1 (LSD1), with azacitidine represents a promising therapeutic
strategy.[3]

Mechanism of Action: A Dual Epigenetic Approach

Seclidemstat and azacitidine both function as epigenetic modifiers but through distinct and
potentially synergistic mechanisms.
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Seclidemstat inhibits LSD1, an enzyme crucial for maintaining the pluripotency and proliferation
of cancer cells.[1][3] By blocking LSD1, seclidemstat is designed to reprogram cancer cell
differentiation, thereby reducing the tumor burden.[3]

Azacitidine, a hypomethylating agent, incorporates into DNA and RNA. Its primary anticancer
effect is the inhibition of DNA methyltransferase (DNMT), leading to a reduction in DNA
methylation.[4][5] This can reactivate tumor suppressor genes that have been silenced,
restoring normal cell growth control and differentiation pathways.[4]

The combination of these two agents targets two different key epigenetic regulatory pathways,
potentially leading to a more profound and durable anti-tumor response.
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Caption: Dual epigenetic targeting by Seclidemstat and Azacitidine.

Clinical Efficacy: Phase 1/2 Trial Data
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Interim results from the investigator-initiated Phase 1/2 trial (NCT04734990) evaluating
seclidemstat in combination with azacitidine have shown promising activity in patients with
higher-risk MDS and CMML who have failed prior HMA therapy.

Performance Comparison

Seclidemstat + Azacitidine  Historical Control (Post-
Combination[3][6] HMA Failure)[1][7]

Efficacy Endpoint

Higher-Risk MDS/CMML, Post-  Higher-Risk MDS, Post-HMA

Patient Population ) i
HMA Failure (n=14) Failure

o N/A (Generally very low
Objective Response Rate

43% response to subsequent
(ORR) _
therapies)
1 Complete Response (CR)3
Marrow CR (mMCR)1 mCR +
Best Responses ] N/A
Hematological Improvement
(HDH1 HI
, _ 18.5 months (95% ClI, 6.1-
Median Overall Survival (OS) ~4 to 6 months

30.9)

Median Event-Free Survival

7.2 months (95% CI, 6.3-8.2) N/A
(EFS)

Data based on interim results presented at the 2024 EHA Congress with a median follow-up of
18.9 months.[3]

Safety and Tolerability

The combination of seclidemstat and azacitidine has been assessed for safety. In July 2024,
the FDA placed a patrtial clinical hold on the trial following a report of a serious and unexpected
adverse effect.[3] The hold was subsequently lifted after the concerns were addressed,
allowing enrollment to resume.[3][8] As of the latest reports, a dose-limiting toxicity was
observed in one patient receiving 750 mg of seclidemstat twice daily.[6]

Experimental Protocols
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The ongoing Phase 1/2 trial (NCT04734990) is an open-label, dose-finding, and dose-
expansion study.[1][9]

Key Methodologies

o Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD)
of seclidemstat with azacitidine, and to assess the overall response rate (ORR).[7]

o Secondary Objectives: To evaluate overall survival (OS), duration of response (DOR),
relapse-free survival (RFS), and leukemia-free survival (LFS).[7]

o Patient Population: Adults (=18 years) with a diagnosis of MDS (Intermediate-1 to High risk
per IPSS) or CMML, who have failed prior therapy with hypomethylating agents.[1]

o Treatment Regimen:

o Azacitidine: Administered intravenously or subcutaneously on days 1-7 of a 28-day cycle.

[1]

o Seclidemstat: Administered orally. The trial includes a dose-escalation phase to identify
the MTD, with planned dose levels up to 900mg twice daily.[6][7]

o Assessments: Patients undergo bone marrow biopsies and blood sample collection
throughout the study to monitor response and safety.[7]
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Caption: Experimental workflow for the NCT04734990 clinical trial.

Conclusion

The combination of seclidemstat mesylate and azacitidine demonstrates significant potential
for patients with higher-risk MDS/CMML who have relapsed or are refractory to HMA therapy.
The interim data suggests a substantial improvement in overall survival compared to historical
outcomes in this patient population.[1][3] The dual-mechanism approach, targeting both DNA
methylation and histone demethylation, provides a strong rationale for the observed synergistic
effects. While the safety profile requires continued monitoring, the lifting of the partial clinical
hold allows for further investigation.[3] The ongoing Phase 1/2 study will be critical in confirming
these promising early results and establishing the role of this combination therapy in the
treatment landscape of myeloid malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b8210197?utm_src=pdf-body-img
https://www.benchchem.com/product/b8210197?utm_src=pdf-body
https://www.onclive.com/view/md-anderson-study-resumes-with-seclidemstat-azacitidine-in-mds-cmml
https://pmc.ncbi.nlm.nih.gov/articles/PMC6515843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6515843/
https://www.benchchem.com/product/b8210197?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8210197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. onclive.com [onclive.com]
2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

3. Management of myelodysplastic syndromes after failure of response to hypomethylating
agents - PMC [pmc.ncbi.nim.nih.gov]

4. Risk-Adapted, Individualized Treatment Strategies of Myelodysplastic Syndromes (MDS)
and Chronic Myelomonocytic Leukemia (CMML) - PMC [pmc.ncbi.nlm.nih.gov]

5. Phase I/1l Study of SP-2577 (Seclidemstat) in Combination with Azacitidine for patients
with Myelodysplastic syndromes and Chronic Myelomonocytic Leukemia [mdanderson.org]

6. Seclidemstat + Azacitidine for Myelodysplastic Syndrome and Chronic Myelomonocytic
Leukemia - Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power
[withpower.com]

7. Beyond hypomethylating agents failure in patients with myelodysplastic syndromes - PMC
[pmc.ncbi.nlm.nih.gov]

8. targetedonc.com [targetedonc.com]
9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Analysis of Seclidemstat Mesylate and
Azacitidine Combination Therapy in MDS/CMML]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8210197#efficacy-of-seclidemstat-
mesylate-in-combination-with-azacitidine-in-mds-cmml]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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